4-Bromophenyl 4-nitrobenzoate
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Overview
Description
4-Bromophenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-nitrobenzoate typically involves the esterification of 4-bromophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and 4-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products like 4-azidophenyl 4-nitrobenzoate or 4-thiocyanatophenyl 4-nitrobenzoate.
Reduction: 4-Bromophenyl 4-aminobenzoate.
Ester Hydrolysis: 4-Bromophenol and 4-nitrobenzoic acid.
Scientific Research Applications
4-Bromophenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis under physiological conditions. These interactions can modulate the activity of specific biological pathways, leading to various effects .
Comparison with Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the nitro group, leading to different chemical reactivity and applications.
4-Nitrophenyl 4-nitrobenzoate: Contains two nitro groups, which can enhance its reactivity in redox reactions.
4-Chlorophenyl 4-nitrobenzoate:
Uniqueness: 4-Bromophenyl 4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
36718-65-7 |
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Molecular Formula |
C13H8BrNO4 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
(4-bromophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H8BrNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |
InChI Key |
PCSBEINDFQJBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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